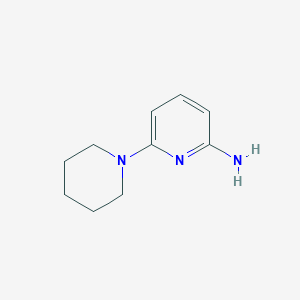

6-(Piperidin-1-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-piperidin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGLVZGTHFCFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 6-(Piperidin-1-yl)pyridin-2-amine (CAS: 4945-46-4)

This compound is a heterocyclic compound featuring a pyridine core functionalized with a piperidine ring at the 6-position and a primary amine at the 2-position. This specific arrangement of functionalities is not a random assortment of atoms; rather, it represents a "privileged scaffold" in modern drug discovery. The 2-aminopyridine moiety serves as a versatile hydrogen bond donor and acceptor, capable of forming critical interactions with biological targets, while the piperidine ring often enhances physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1] As such, this molecule, bearing the CAS number 4945-46-4, is rarely an end product itself. Instead, it is a high-value starting material and a key structural intermediate for the synthesis of a diverse range of biologically active molecules, from kinase inhibitors to receptor modulators.[2][3][4] This guide provides an in-depth examination of its synthesis, characterization, and pivotal role in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The data presented below have been consolidated from various chemical databases and spectroscopic prediction models.

Core Physicochemical Data

| Property | Value | Source/Comment |

| CAS Number | 4945-46-4 | N/A |

| Molecular Formula | C₁₀H₁₅N₃ | As per structure |

| Molecular Weight | 177.25 g/mol | Calculated |

| Appearance | Off-white to light yellow solid | Typical for this class of compounds |

| Melting Point | 94-98 °C | Varies with purity |

| Boiling Point | ~335 °C at 760 mmHg | Predicted |

| Solubility | Soluble in DMSO, Methanol, Chloroform | Common for polar organic compounds |

| pKa | ~6.8 (pyridinium N), ~11.2 (piperidine N) | Predicted; pyridine N is less basic due to aromaticity |

| LogP | 1.75 | Predicted; indicates moderate lipophilicity |

Spectroscopic Fingerprints for Structural Verification

Structural confirmation is paramount. The following data represent the expected spectroscopic characteristics for this compound.

-

¹H NMR (400 MHz, CDCl₃, δ in ppm):

-

7.30-7.40 (t, 1H): The proton at the 4-position of the pyridine ring, appearing as a triplet due to coupling with the two adjacent pyridine protons.

-

6.25 (d, 1H): The proton at the 3-position of the pyridine ring, appearing as a doublet.

-

5.95 (d, 1H): The proton at the 5-position of the pyridine ring, appearing as a doublet.

-

4.40 (s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH₂).

-

3.45-3.55 (m, 4H): The four protons on the carbons adjacent to the nitrogen in the piperidine ring.

-

1.55-1.70 (m, 6H): The remaining six protons of the piperidine ring.[5]

-

-

¹³C NMR (101 MHz, CDCl₃, δ in ppm):

-

160.5: C2 (carbon bearing the amino group).

-

158.0: C6 (carbon bearing the piperidine group).

-

138.5: C4.

-

105.0: C5.

-

98.0: C3.

-

46.0: The two carbons in the piperidine ring adjacent to the nitrogen.

-

26.0: The two carbons beta to the piperidine nitrogen.

-

24.5: The single carbon gamma to the piperidine nitrogen.

-

-

Mass Spectrometry (ESI+):

-

m/z: 178.13 (M+H)⁺. The calculated exact mass for [C₁₀H₁₆N₃]⁺ is 178.1344, providing high-resolution mass spectrometry (HRMS) a powerful tool for confirmation.

-

Synthesis and Purification: A Practical Workflow

The most common and industrially scalable synthesis of this compound is via nucleophilic aromatic substitution (SₙAr). This pathway is efficient because the electron-withdrawing nature of the pyridine nitrogen and the presence of a good leaving group at the 6-position activate the ring for nucleophilic attack by piperidine.

Diagram of Synthetic Pathway

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-chloropyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base to neutralize the HCl byproduct, and a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Causality Insight: The use of a polar aprotic solvent like DMF is crucial. It effectively dissolves the reactants and the inorganic base without participating in the reaction, facilitating a high reaction rate.

-

-

Nucleophile Addition: Add piperidine (1.2-1.5 eq) to the reaction mixture. An excess of the amine nucleophile helps drive the reaction to completion.

-

Reaction Execution: Heat the mixture to 100-120 °C and stir for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Self-Validation: The disappearance of the 2-amino-6-chloropyridine spot/peak and the appearance of a new, typically more polar, product spot/peak on the TLC/HPLC confirms reaction progression.

-

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water. The product may precipitate out or can be extracted with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to yield the pure this compound.

Purity Analysis via HPLC

A standardized HPLC method is essential for quality control.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA); B: Acetonitrile with 0.1% TFA |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | ~4-6 minutes (highly method-dependent) |

Causality Insight: The use of a C18 column separates compounds based on hydrophobicity. TFA is used as an ion-pairing agent to ensure sharp, symmetrical peaks for the basic amine compound.[6]

Core Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile building block. The primary amine at the C2 position is a convenient handle for further chemical elaboration, allowing for the introduction of diverse pharmacophores through amide bond formation, reductive amination, or participation in further substitution reactions.

Logical Flow from Core Scaffold to Therapeutic Classes

Caption: Elaboration of the core scaffold into various drug classes.

Case Study 1: Kinase Inhibitors

The 2-aminopyridine motif is a well-established "hinge-binder" in kinase inhibitors. It mimics the adenine portion of ATP, forming key hydrogen bonds with the kinase hinge region. The primary amine of this compound can be acylated or coupled with other heterocyclic systems to build potent and selective inhibitors targeting enzymes like Cyclin-Dependent Kinases (CDKs), which are crucial in cancer cell cycle regulation.[2][7][8] The piperidine moiety in this context can be used to tune solubility and occupy adjacent hydrophobic pockets in the enzyme's active site.

Case Study 2: Muscarinic Receptor Antagonists

In the development of treatments for conditions like overactive bladder or COPD, selective muscarinic receptor antagonists are highly sought after. Research has shown that derivatives of this scaffold can yield potent M3 receptor antagonists with high selectivity over the M2 receptor subtype.[3] This selectivity is critical for avoiding cardiac side effects associated with M2 antagonism.[3] In these molecules, the primary amine is often elaborated into a larger, more complex side chain that dictates receptor subtype specificity. A notable example is the compound (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, where a related aminopyridine-piperidine core is evident.[3][9]

Safety, Handling, and Storage

As with most amine-containing organic compounds, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound (CAS 4945-46-4) is more than just a chemical intermediate; it is a strategically designed scaffold that leverages the synergistic properties of the 2-aminopyridine and piperidine moieties. Its straightforward synthesis, well-defined physicochemical properties, and the reactive handle provided by its primary amine group make it an exceptionally valuable tool for medicinal chemists. Its demonstrated utility in the construction of diverse and clinically relevant molecules, including kinase inhibitors and receptor modulators, cements its status as a cornerstone in the library of privileged structures for modern drug discovery.

References

- ChemScene. (n.d.). (6-(Piperidin-1-yl)pyridin-2-yl)methanamine.

- Benchchem. (n.d.). 6-(Piperidin-1-ylmethyl)pyridin-3-amine.

- Google Patents. (n.d.). 2-6-(3-AMINO-PIPERIDIN-1-YL)-3-.

- PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.

- MDPI. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation.

- Google Patents. (n.d.). US6936612B2 - 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.

- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.

- PubMed Central. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors.

- PubMed Central. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.

- Supporting Information. (n.d.). SI-1: 1H NMR and 13C NMR chemical shifts of N-Oxide products.

- PubChem. (n.d.). 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine.

- PubMed Central. (n.d.). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile.

- ResearchGate. (2021). Piperidine nucleus in the field of drug discovery.

- PubMed. (n.d.). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl].

- Google Patents. (n.d.). US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.

- PubMed. (n.d.). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors.

- Google Patents. (n.d.). US20110306619A1 - 6-phenyl-2-[((piperidin-4-ylmethyl) - Google Patents.

- PubMed Central. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.

- Google Patents. (n.d.). SUCCINATE SALT OF 7-CYCLOPENTYL-2-(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).

- ResearchGate. (n.d.). Synthesis of N-amino Pyridine-2,6-dione Derivatives.

- PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine.

- Organic Chemistry Portal. (n.d.). Piperidine synthesis.

- Vulcanchem. (n.d.). 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride.

- MOLBASE. (n.d.). piperidin-1-amine|2213-43-6.

- Google Patents. (n.d.). US7176316B2 - Amino-piperidine derivatives.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- Ataman Kimya. (n.d.). PIPERIDINE.

- Academic Journal. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

- Google Patents. (n.d.). US8754096B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists.

- PubMed Central. (n.d.). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025).

- ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....

- PubChem. (n.d.). (2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide.

- The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.

- NIST WebBook. (n.d.). 2-Pyridinamine, 6-methyl-.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6936612B2 - 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones - Google Patents [patents.google.com]

- 3. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. helixchrom.com [helixchrom.com]

- 7. US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES - Google Patents [patents.google.com]

- 8. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide | C24H30F2N4O2 | CID 9846311 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 6-(Piperidin-1-yl)pyridin-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 6-(Piperidin-1-yl)pyridin-2-amine

Authored by a Senior Application Scientist

Foreword: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to successful drug discovery campaigns. The compound this compound (CAS No: 4945-46-4) represents a quintessential example of such a scaffold.[1] Its structure, a fusion of a 2-aminopyridine core with a piperidine moiety, presents a compelling profile for researchers. The 2-aminopyridine group is a well-established pharmacophore found in numerous biologically active compounds, while the piperidine ring is frequently employed to enhance solubility, modulate basicity, and optimize interactions with biological targets.[2][3]

This guide provides an in-depth analysis of the core physicochemical properties of this compound. It is designed not as a simple data sheet, but as a practical manual for researchers, scientists, and drug development professionals. Herein, we move beyond mere values to explore the causality behind experimental choices, the implications of each property for drug development, and the robust methodologies required for their accurate determination.

Molecular Identity and Core Structural Attributes

A precise understanding of the molecule's fundamental characteristics is the foundation upon which all further analysis is built.

Chemical Structure:

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 4945-46-4 | BLDpharm[1] |

| Molecular Formula | C₁₀H₁₅N₃ | CymitQuimica[4][5] |

| Molecular Weight | 177.25 g/mol | CymitQuimica[4][5] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1CCN(CC1)C2=NC=CC=C2N | N/A |

Lipophilicity Profile: The Octanol-Water Partition Coefficient (LogP)

Expertise & Experience: Lipophilicity, quantified by the partition coefficient (LogP), is a critical determinant of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It governs the ability of a compound to permeate biological membranes, such as the intestinal wall and the blood-brain barrier. A LogP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and excessive binding to plasma proteins. For the analogous compound, (6-(Piperidin-1-yl)pyridin-2-yl)methanamine, a computationally derived LogP of 1.5306 has been reported, suggesting moderate lipophilicity suitable for many drug candidates.[6]

Protocol: Shake-Flask Method for LogP Determination (OECD 107)

This protocol represents the gold-standard method for experimental LogP determination due to its direct measurement of partitioning.

Step-by-Step Methodology:

-

Preparation of Phases: Prepare n-octanol and water (or a suitable buffer, typically phosphate buffer at pH 7.4) and mutually saturate them by shaking them together for 24 hours, followed by separation. This step is critical to prevent volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of this compound in the aqueous phase at a concentration that is well within its solubility limit.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the aqueous stock solution with a precise volume of the saturated n-octanol. The volume ratio is typically adjusted based on the expected LogP.

-

Equilibration: Shake the vessel vigorously for a sufficient time to allow equilibrium to be reached (typically 15-30 minutes). Centrifugation is then employed to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully sample both the aqueous and organic phases. Determine the concentration of the analyte in each phase using a validated analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase: LogP = log₁₀ ( [Analyte]octanol / [Analyte]aqueous )

Self-Validating System: The protocol's integrity is maintained by running replicates, ensuring mass balance (the total amount of compound recovered from both phases should equal the initial amount), and using a reference compound with a known LogP value as a control.

Visualization of LogP Determination Workflow:

Caption: Workflow for LogP determination via the shake-flask method.

Acidity and Basicity Profile: The pKa Value

Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given pH.[7] This is fundamentally important as ionization affects solubility, membrane permeability, and the ability to form ionic bonds with a biological target. This compound possesses three nitrogen atoms, each with a distinct basic character:

-

Piperidine Nitrogen: This is a saturated, secondary amine-like (within the ring) tertiary amine. Piperidine itself has a conjugate acid pKa of ~11.1-11.2, indicating strong basicity.[8][9] This nitrogen will be fully protonated at physiological pH (7.4).

-

Pyridine Ring Nitrogen: The lone pair is part of the aromatic system, making it significantly less basic than the piperidine nitrogen.

-

Exocyclic Amine Nitrogen (-NH₂): This primary amine is attached to the pyridine ring. Its basicity is reduced by the electron-withdrawing nature of the ring but enhanced by the electron-donating effect of the piperidino group.

Predicting the precise pKa values requires experimental determination, as the electronic effects are complex. The piperidine nitrogen is expected to have the highest pKa, followed by the exocyclic amine.

Protocol: Potentiometric Titration for pKa Determination

This method directly measures the change in pH of a solution of the analyte as a titrant (a strong acid like HCl) is added, allowing for the determination of the pKa.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is limited. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

-

Titration Setup: Place the solution in a thermostatted vessel. Insert a calibrated pH electrode and the burette containing a standardized solution of HCl.

-

Titration: Add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point (where half of the basic group has been protonated). If multiple basic centers are present with sufficiently different pKa values, multiple inflection points will be observed.

-

Refinement: The pKa is determined precisely from the first derivative of the titration curve, where the peak corresponds to the equivalence point.

Self-Validating System: The system is validated by calibrating the pH meter with at least two standard buffers before the experiment and by titrating a known standard (e.g., potassium carbonate) to verify the accuracy of the method and the titrant concentration.

Visualization of pKa Determination Workflow:

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous and Organic Solubility

Expertise & Experience: Solubility is a gatekeeper property in drug development. Insufficient aqueous solubility can cripple oral bioavailability and make intravenous formulation impossible. The structure of this compound suggests pH-dependent aqueous solubility. Due to its basic nitrogens, it is expected to be significantly more soluble in acidic media (where it forms a soluble salt) than in neutral or basic media. The hydrochloride salt form of similar compounds is often used to enhance solubility.[10] Solubility in organic solvents like Dimethyl Sulfoxide (DMSO) is important for storing stock solutions for in vitro screening.

Protocol: Equilibrium Shake-Flask Method for Solubility (OECD 105)

This method determines the saturation concentration of a compound in a given solvent.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing the solvents of interest (e.g., pH 7.4 phosphate buffer, 0.1 M HCl, DMSO, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

-

Phase Separation: After equilibration, stop the agitation and allow the solid to settle. A clarification step, such as centrifugation or filtration through a non-binding filter (e.g., PTFE), is performed to obtain a clear, saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted, and analyzed by a validated concentration-detection method like HPLC-UV.

-

Result: The determined concentration is reported as the equilibrium solubility in units of mg/mL or µg/mL.

Self-Validating System: The reliability of the method is confirmed by approaching equilibrium from both undersaturation and supersaturation (if possible), ensuring the presence of solid material at the end of the experiment, and analyzing multiple time points to confirm that equilibrium has been reached.

Summary of Physicochemical Properties and Implications

The collective physicochemical data provides a holistic view of the molecule's potential behavior in a pharmaceutical context.

Table 2: Summary of Key Physicochemical Properties

| Property | Predicted/Expected Value | Significance in Drug Development | Recommended Determination Method |

| LogP | 1.5 - 2.5 | Influences membrane permeability and ADME profile. | Shake-Flask (OECD 107) |

| pKa₁ (Piperidine) | ~10.5 - 11.2 | Strong basicity; ensures protonation and solubility at low pH. | Potentiometric Titration |

| pKa₂ (Amino group) | ~6.5 - 7.5 | Modulates charge at physiological pH, affecting receptor interaction. | Potentiometric Titration |

| Aqueous Solubility | pH-dependent; High in acid, low in neutral/basic pH. | Critical for bioavailability and formulation. | Equilibrium Shake-Flask (OECD 105) |

| Melting Point | Data not available | Indicator of purity, stability, and lattice energy. | Differential Scanning Calorimetry (DSC) |

| TPSA | 54.18 Ų (for related C₉H₁₄N₄)[11] | Predicts passive molecular transport through membranes. | Computational |

| H-Bond Donors | 1 (from -NH₂) | Influences solubility and target binding. | Computational |

| H-Bond Acceptors | 3 (3x N atoms) | Influences solubility and target binding. | Computational |

Implications for Drug Development:

The profile of this compound is promising. Its predicted moderate LogP and multiple basic centers suggest a "chameleon-like" ability to exist in a charged, soluble state in the acidic environment of the stomach and a more neutral, membrane-permeable state in the intestines. The high pKa of the piperidine ring makes it an excellent handle for forming stable, crystalline salts (e.g., hydrochloride), which can significantly improve the compound's handling, stability, and aqueous solubility.[10] These properties make it an attractive scaffold for developing orally bioavailable drugs targeting a wide range of biological systems.

References

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Soliman, A. M., et al. (2013). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. PMC - NIH. Retrieved from [Link]

-

Patel, R. V., et al. (2012). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. PMC - NIH. Retrieved from [Link]

Sources

- 1. 4945-46-4|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3D-FP181498 - 6-piperidin-4-ylpyridin-2-amine | 1159814-67… [cymitquimica.com]

- 5. 6-(Piperidin-1-yl)pyridin-3-amine | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 9. Piperidine - Wikipedia [en.wikipedia.org]

- 10. 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride (1645494-89-8) for sale [vulcanchem.com]

- 11. chemscene.com [chemscene.com]

6-(Piperidin-1-yl)pyridin-2-amine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 6-(Piperidin-1-yl)pyridin-2-amine (A-438079): A Selective P2X7 Receptor Antagonist

Executive Summary

This compound, widely known in scientific literature as A-438079, is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1] Its mechanism of action is centered on the competitive inhibition of this unique ATP-gated ion channel, which functions as a critical sensor for extracellular danger signals.[1][2] In pathological conditions characterized by high local concentrations of extracellular ATP, such as chronic inflammation and nerve injury, P2X7R activation triggers a cascade of pro-inflammatory events.[3][4] A-438079 directly blocks the initial step of this cascade: the opening of the P2X7R ion channel. This blockade prevents the requisite ion fluxes (Ca²⁺ influx and K⁺ efflux) that are necessary for the assembly and activation of the NLRP3 inflammasome.[5][6] Consequently, A-438079 effectively suppresses the maturation and release of potent pro-inflammatory cytokines, notably Interleukin-1β (IL-1β), positioning it as a significant tool for research and a potential therapeutic agent in inflammatory and pain-related disorders.[4][6][7]

The P2X7 Receptor: The Primary Molecular Target

Structure and Function of the P2X7 Receptor

The P2X7 receptor is a distinct member of the P2X family of ligand-gated ion channels.[3] Each receptor is a homotrimer, with subunits featuring two transmembrane domains, a large extracellular loop containing the ATP-binding site, and unique, long intracellular N- and C-termini.[8][9] The extended C-terminus is particularly crucial for its downstream signaling functions.[3][8]

Upon binding its endogenous ligand, adenosine triphosphate (ATP), the P2X7R undergoes a conformational change, opening a non-selective cation channel.[10][11] This allows for the rapid influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[5][10] A key feature that distinguishes P2X7R from other P2X receptors is its low affinity for ATP, requiring high micromolar to millimolar concentrations for activation.[3][5] This ensures it is primarily activated in pathological states involving significant cell stress or death, which lead to a massive release of intracellular ATP into the extracellular space.[12] With sustained activation, the P2X7R can dilate to form a large, non-selective pore capable of passing molecules up to 900 Daltons, a process that can ultimately lead to cell death.[3][10]

The P2X7R-NLRP3 Inflammasome Axis

The P2X7 receptor is a central hub in the inflammatory response, most notably through its direct coupling to the NLRP3 inflammasome.[5][13][14] The activation sequence is a well-established two-signal process, particularly in immune cells like macrophages and microglia:

-

Priming (Signal 1): Inflammatory stimuli, such as lipopolysaccharide (LPS), engage Toll-like receptors (e.g., TLR4), leading to the NF-κB-mediated transcription of pro-IL-1β and NLRP3.[3]

-

Activation (Signal 2): High extracellular ATP binds to the P2X7R. The resulting K⁺ efflux is a critical trigger for the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC (Apoptosis-associated speck-like protein containing a CARD) adaptor, and pro-caspase-1.[3][5][8]

This assembly facilitates the auto-cleavage and activation of caspase-1. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[3][15]

Core Mechanism of Action of A-438079

A-438079 exerts its anti-inflammatory and analgesic effects by directly interrupting the P2X7R-NLRP3 inflammasome signaling pathway at its origin.

Competitive Antagonism of the P2X7 Receptor

A-438079 is a reversible and competitive antagonist of the P2X7 receptor.[1] It potently blocks the channel activation induced by ATP agonists (like the potent synthetic agonist BzATP).[1] Its selectivity is high, with little to no activity at other P2 receptors or a wide array of other ion channels and cell-surface receptors, making it a precise pharmacological tool.[1][12] Structural studies of P2X7R have revealed distinct binding sites for agonists and both orthosteric and allosteric antagonists, providing a basis for the competitive inhibition mechanism.[16]

Inhibition of Ion Flux and Pore Formation

The primary mechanistic action of A-438079 is the prevention of ATP-gated ion channel opening. By blocking the receptor, it directly inhibits the influx of extracellular Ca²⁺ and the efflux of intracellular K⁺.[6][17] This has two major downstream consequences:

-

Prevention of NLRP3 Activation: The blockade of K⁺ efflux removes the essential trigger for NLRP3 inflammasome assembly.[18][19]

-

Prevention of Pore Formation: By inhibiting sustained receptor activation, A-438079 also prevents the formation of the large transmembrane pore, thereby protecting the cell from subsequent cytotoxicity and lysis.[1]

This targeted action means A-438079 effectively uncouples the danger signal (extracellular ATP) from the inflammatory machinery of the cell.

Visualizing the Mechanism: Pathways and Workflows

P2X7R-NLRP3 Inflammasome Signaling Cascade

Caption: The P2X7R signaling cascade initiated by high extracellular ATP.

Mechanism of Inhibition by A-438079

Caption: A-438079 competitively blocks the P2X7R, halting downstream signaling.

In Vitro Validation: Protocols and Data

The mechanism of A-438079 has been rigorously validated through a series of standard in vitro assays. The choice of these experiments is driven by the need to quantify the inhibition at each key step of the P2X7R signaling pathway.

Protocol: Calcium Influx Assay

-

Objective: To quantify the ability of A-438079 to block the initial ion channel function of P2X7R.

-

Methodology:

-

Cell Culture: Use cells expressing P2X7R (e.g., human THP-1 monocytes, J774 macrophages, or HEK293 cells transfected with P2X7R).

-

Dye Loading: Load cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).

-

Compound Incubation: Pre-incubate cells with varying concentrations of A-438079 or vehicle control for 15-30 minutes.

-

Stimulation: Add a P2X7R agonist, typically BzATP (2'(&3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), to activate the receptor.

-

Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. A decrease in the fluorescence signal in the presence of A-438079 indicates inhibition of Ca²⁺ influx.

-

Analysis: Calculate the IC₅₀ value, which is the concentration of A-438079 required to inhibit 50% of the maximal calcium response.

-

Protocol: IL-1β Release Assay

-

Objective: To confirm that blocking the P2X7R with A-438079 translates to a functional inhibition of downstream cytokine release.

-

Methodology:

-

Cell Culture & Priming: Culture immune cells (e.g., primary macrophages or THP-1 cells) and prime them with LPS (1 µg/mL) for 2-4 hours to induce pro-IL-1β expression.

-

Compound Incubation: Wash cells and pre-incubate with varying concentrations of A-438079 for 30 minutes.

-

Stimulation: Stimulate the cells with high-concentration ATP (1-5 mM) for 30-60 minutes to activate the P2X7R and trigger inflammasome activation.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Detection: Quantify the concentration of mature IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Analysis: Determine the IC₅₀ value for the inhibition of IL-1β release.

-

Data Summary: Potency of A-438079

The potency of A-438079 is often compared across species and assays to understand its pharmacological profile.

| Assay Type | Species | IC₅₀ (nM) | Reference(s) |

| BzATP-induced Ca²⁺ Influx | Human P2X7R | 300 | [1][20] |

| BzATP-induced Ca²⁺ Influx | Rat P2X7R | 100 | [1][20] |

| IL-1β Release Inhibition | Human (THP-1 cells) | Potent, comparable to Ca²⁺ influx | [1] |

| Dye Uptake (Pore Formation) | Human / Rat | Comparable to Ca²⁺ influx | [20] |

Note: IC₅₀ values can vary based on specific experimental conditions.

Preclinical Validation in Disease Models

The mechanism of blocking the P2X7R/NLRP3 inflammatory axis makes A-438079 a compelling compound for diseases driven by sterile inflammation.

-

Neuropathic and Inflammatory Pain: Systemic administration of A-438079 has been shown to produce significant dose-dependent antinociceptive effects in multiple rodent models.[1][4] It effectively reverses mechanical allodynia in models of nerve injury (e.g., chronic constriction injury) and reduces pain behaviors in models of persistent inflammatory pain (e.g., formalin model).[4][7] This is consistent with the role of P2X7R on microglia and other immune cells in the spinal cord, where its blockade prevents the release of IL-1β, a key mediator of central sensitization and pain amplification.[21][22]

-

Neuroinflammation: The P2X7R is highly expressed on microglial cells, the resident immune cells of the central nervous system.[12] In models of neuroinflammatory conditions, A-438079 has been shown to suppress microglial activation and the subsequent production of inflammatory mediators, demonstrating its potential to mitigate neuroinflammation.[23]

-

Other Inflammatory Diseases: A-438079 has demonstrated efficacy in various other preclinical models, including those for inflammatory lung injury and diabetic wound healing, by suppressing inflammasome activation and reducing IL-1β levels.[6][24]

Conclusion

The mechanism of action of this compound (A-438079) is a clear and compelling example of targeted pharmacology. As a selective and potent competitive antagonist, it precisely targets the P2X7 receptor, a key initiator of the inflammatory cascade in response to cellular danger signals. By preventing ATP-induced ion fluxes, A-438079 effectively shuts down the activation of the NLRP3 inflammasome and the release of mature IL-1β. This well-defined mechanism, validated extensively in both in vitro and in vivo models, establishes A-438079 as an invaluable tool for dissecting the role of purinergic signaling in pathophysiology and underscores the therapeutic potential of P2X7R antagonism for a host of inflammatory and chronic pain conditions.

References

- Adinolfi, E., Giuliani, A. L., De Marchi, E., Pegoraro, A., & Di Virgilio, F. (2017). P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses. Current Medicinal Chemistry, 24(21), 2261–2275.

- Di Virgilio, F., Sarti, A. C., & Grassi, F. (2017). P2X7 receptor orchestrates multiple signalling pathways triggering inflammation, autophagy and metabolic/trophic responses. IRIS.

- Sáez, J. C., & Shoji, K. F. (2015). Distinct signaling pathways of P2X7 receptors.

- Lopes, A. M. D., & Barreto, G. (2018). Overview of the P2X7-mediated signaling pathway. P2X7R triggers the...

- Mumtaz, S., & Khan, M. I. (2025). Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder. PubMed Central.

- BenchChem. (2025). Comparative Guide to P2X7 Receptor Antagonists: A-58365B and Alternatives in Key In Vitro Assays. BenchChem.

- Howarth, R., & Baldwin, D. (2011). A potential therapeutic role for P2X7 receptor (P2X7R)

- Jaeschke, H., & Ramachandran, A. (2013).

- Donnelly-Roberts, D. L., & Jarvis, M. F. (2007).

- Alves, V. S., & Coutinho-Silva, R. (2019).

- Chen, S., & Zhang, J. (2022).

- de Oliveira, C. G., & Ulrich, H. (2020). The P2X7 Receptor: Central Hub of Brain Diseases. PMC.

- Li, Y., & Wang, Y. (2023).

- Ghaffari, S., & Murphy, S. V. (2024). Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing. PMC - PubMed Central.

- Coutinho-Silva, R., & Ojcius, D. M. (2015). An Improved Method for P2X7R Antagonist Screening. PMC - PubMed Central.

- Honore, P., & Jarvis, M. F. (2007).

- Dal Ben, D., & Marucci, G. (2020).

- Chen, R., & Wu, W. N. (2025). A438079 suppresses NLRP3 inflammasome activation in KA mice.

- Dal Ben, D., & Marucci, G. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists.

- Gilbert, S. M., & Forde, P. F. (2021).

- Cicko, S., & Grimm, M. (2016).

- Wei, W., & Lou, L. G. (2022). Inhibition of the P2X7/NLRP3 Inflammasome Signaling Pathway by Deacetylgedunin from Toona sinensis.

- Fountain, S. J. (2007). Novel P2X7 receptor antagonists ease the pain. PMC - PubMed Central.

- Wikipedia. (n.d.). P2RX7. Wikipedia.

- Almanza, A., & Cidlowski, J. A. (2021). Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor. MDPI.

- Dal Ben, D., & Marucci, G. (2020). Design, synthesis, and in vitro evaluation of novel P2X7 antagonists. Semantic Scholar.

- Wei, W., & Lou, L. G. (2022).

- Khalaf, F. R., & El-Yazbi, A. F. (2024). Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism. PubMed Central.

- Karmakar, M., & Nunez, G. (2016). Neutrophil P2X7 receptors mediate NLRP3 inflammasome-dependent IL-1β secretion in response to ATP.

- BenchChem. (n.d.). 6-(Piperidin-1-ylmethyl)pyridin-3-amine. BenchChem.

- Jiang, L. H., & Hao, Y. (2022). The P2X7 receptor architecture.

- Bartoccini, F., & Piersanti, G. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC - PubMed Central.

- Vacher, B., & Cistero, A. (1999).

- PubChem. (n.d.). 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine. PubChem.

- O'Hagan, D. (2020). Pyridine alkaloids with activity in the central nervous system. PMC.

Sources

- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purinergic Receptor Antagonist A438079 Protects Against Acetaminophen-Induced Liver Injury by Inhibiting P450 Isoenzymes, Not by Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. iris.unife.it [iris.unife.it]

- 11. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. acs.figshare.com [acs.figshare.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Involvement of microglial P2X7 receptor in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of 6-(Piperidin-1-yl)pyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Introduction: Deconstructing a Privileged Scaffold in Medicinal Chemistry

The compound 6-(piperidin-1-yl)pyridin-2-amine represents a fascinating intersection of two highly influential pharmacophores in modern drug discovery: the 2-aminopyridine core and the piperidine moiety. The 2-aminopyridine scaffold is a well-established "hinge-binding" motif, renowned for its ability to interact with the ATP-binding site of a multitude of protein kinases. This interaction is often a critical anchor for achieving potent and selective inhibition. The piperidine ring, a ubiquitous feature in numerous FDA-approved drugs, confers favorable physicochemical properties, including improved solubility and metabolic stability, and can also participate in crucial interactions within a target's binding pocket.

While this compound itself is not extensively characterized in publicly available literature, its structural components strongly suggest a high probability of biological activity, particularly as a modulator of protein kinase function. This guide will, therefore, provide a comprehensive overview of the likely biological targets of this compound, drawing upon extensive research on structurally related molecules. Furthermore, we will present detailed, field-proven experimental protocols for the identification and validation of these putative targets, empowering researchers to unlock the therapeutic potential of this and similar chemical entities.

I. Inferred Biological Targets: A Focus on the Human Kinome

Based on a thorough analysis of the structure-activity relationships of analogous compounds, the primary and most probable biological targets of this compound are members of the protein kinase superfamily. The 2-aminopyridine core is a known ATP-mimetic and has been successfully incorporated into numerous kinase inhibitors.

Anaplastic Lymphoma Kinase (ALK) and ROS1 Tyrosine Kinase

A compelling line of evidence points towards ALK and ROS1 as potential targets. A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed and synthesized as potent dual inhibitors of ALK and ROS1, including crizotinib-resistant mutants[1]. These kinases are crucial drivers in certain cancers, particularly non-small-cell lung cancer. The 2-aminopyridine moiety in these inhibitors forms key hydrogen bonds with the hinge region of the kinase domain, while the piperidine group can be modified to enhance potency and selectivity[1].

Other Potential Kinase Targets

The versatility of the 2-aminopyridine scaffold suggests that the target profile of this compound may extend beyond ALK and ROS1. Research on various 2-aminopyridine derivatives has demonstrated inhibitory activity against a range of other kinases, making them plausible targets for investigation.

Non-Kinase Targets: An Avenue for Exploration

While kinases represent the most probable target class, the unique combination of the 2-aminopyridine and piperidine motifs may confer affinity for other protein families. For instance, derivatives of 6-(piperidin-1-ylmethyl)pyridin-3-amine, a structural isomer, have been explored for their potential to interact with a variety of enzymes and receptors[2]. Additionally, certain piperidine-containing compounds have shown activity as muscarinic receptor antagonists[3]. Therefore, broader screening approaches are warranted to fully elucidate the target landscape of this compound.

II. Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for the robust identification and validation of the biological targets of a novel compound. The following section details key experimental protocols that form a comprehensive and self-validating system for this purpose.

Global Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)

To obtain an unbiased view of the potential protein interactors of this compound, Affinity Purification coupled with Mass Spectrometry (AP-MS) is the initial method of choice. This technique involves immobilizing the compound of interest to a solid support and using it as "bait" to capture interacting proteins from a cell lysate.

-

Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads). A control experiment with beads alone or beads with a structurally similar but inactive compound is crucial.

-

Cell Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line predicted to be sensitive to the compound). Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Affinity Purification: Incubate the cell lysate with the compound-conjugated beads. Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using a competitive ligand or by changing buffer conditions (e.g., pH or salt concentration).

-

Protein Identification by Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins that are significantly enriched in the compound pulldown compared to the control pulldown.

Target Engagement Validation in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

Once putative targets have been identified, it is crucial to confirm that the compound directly engages these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

-

Cell Treatment: Treat intact cells with either the vehicle control or varying concentrations of this compound.

-

Heat Shock: Heat the treated cells across a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Functional Characterization: In Vitro Kinase Assays

For validated kinase targets, the next logical step is to characterize the functional consequences of compound binding. In vitro kinase assays are essential for determining the inhibitory potency (e.g., IC50 value) and mechanism of action of the compound.

-

Reagents: Obtain recombinant kinase, a suitable substrate (peptide or protein), and ATP.

-

Reaction Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of this compound in a suitable kinase buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase.

-

Stop Reaction and Detect Signal: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

-

Data Analysis: Plot the kinase activity as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

III. Quantitative Data Summary and Interpretation

While specific quantitative data for this compound is not available, the following table provides representative data for analogous compounds, offering a benchmark for what researchers might expect to find.

| Compound Class | Target Kinase(s) | IC50 / Kᵢ (nM) | Reference |

| 2-amino-4-(1-piperidine) pyridine derivative | ALKL1196M | 41.3 | [1] |

| 2-amino-4-(1-piperidine) pyridine derivative | ROS1G2032R | 104.7 | [1] |

| (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]... | Muscarinic M1 Receptor | 1.5 (Kᵢ) | [3] |

| (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]... | Muscarinic M3 Receptor | 2.8 (Kᵢ) | [3] |

This table is illustrative and based on data from structurally related compounds.

IV. Conclusion and Future Directions

The structural architecture of this compound strongly implicates it as a potential modulator of protein kinases, with ALK and ROS1 being particularly noteworthy candidates. This technical guide provides a robust, evidence-based framework for the systematic identification and validation of its biological targets. By employing the detailed experimental workflows outlined—from broad, unbiased screening with AP-MS to specific target engagement confirmation with CETSA and functional characterization with in vitro kinase assays—researchers can effectively delineate the mechanism of action of this and other novel small molecules. The insights gained from such studies will be instrumental in guiding the optimization of this promising scaffold for the development of next-generation therapeutics.

References

-

Benchchem. 6-(Piperidin-1-ylmethyl)pyridin-3-amine.

-

Mase, T., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics, 297(2), 790-797.

-

Zhang, J., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 179, 358-375.

Sources

- 1. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-(Piperidin-1-yl)pyridin-2-amine in DMSO and Water

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's downstream applicability, influencing everything from formulation and bioavailability to performance in high-throughput screening assays. This guide provides a detailed technical exploration of the solubility of 6-(Piperidin-1-yl)pyridin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound is comprised of three key structural components that dictate its interaction with different solvents: a pyridine ring, an amino group, and a piperidine ring.

-

The Aminopyridine Core: The 2-aminopyridine moiety is a polar, aromatic heterocycle. The presence of the amino group and the nitrogen atom within the pyridine ring allows for hydrogen bonding with protic solvents like water. The parent compound, 2-aminopyridine, is known to be highly soluble in water[1]. This suggests that the aminopyridine portion of this compound will contribute significantly to its aqueous solubility.

-

The Piperidine Moiety: In contrast, the piperidine ring is a saturated, non-aromatic heterocycle. While it contains a nitrogen atom, the overall structure is more aliphatic and less polar than the aminopyridine core. Piperidine itself is miscible with water, but its derivatives can exhibit a wide range of solubilities depending on other substituents[2]. The piperidine group in this compound adds a degree of lipophilicity to the molecule, which is expected to enhance its solubility in organic solvents like DMSO.

-

Overall Polarity and Lipophilicity: The interplay between the polar aminopyridine core and the more non-polar piperidine ring will determine the overall solubility profile of the molecule. The presence of both polar and non-polar regions suggests that this compound is likely to be an amphiphilic molecule with some degree of solubility in both polar and non-polar solvents.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds[3]. Given the structural features of this compound, a high solubility in DMSO is anticipated. The polar sulfoxide group of DMSO can act as a hydrogen bond acceptor, interacting with the amino group of the target molecule. Furthermore, the methyl groups of DMSO contribute to its ability to solvate non-polar regions of molecules. For many aminopyridine derivatives, DMSO is the solvent of choice due to its excellent solubilizing capacity[4][5].

Experimental Protocol for Determining DMSO Solubility

The following protocol outlines a reliable method for determining the kinetic solubility of this compound in DMSO, a common requirement for preparing stock solutions for high-throughput screening.

Materials:

-

This compound (CAS: 4945-46-4)

-

Anhydrous DMSO

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of a Concentrated Stock Solution:

-

Accurately weigh a known amount of this compound into a clean, dry vial.

-

Add a precise volume of anhydrous DMSO to achieve a high target concentration (e.g., 10 mM, 50 mM, or 100 mM).

-

Vortex the mixture vigorously for at least 2 minutes to facilitate dissolution. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

-

-

Equilibration:

-

Allow the solution to equilibrate at room temperature for at least one hour. This allows for the dissolution process to reach a steady state.

-

-

Visual Inspection:

-

Carefully inspect the solution for any undissolved particles. The absence of visible precipitate indicates that the compound is soluble at the tested concentration.

-

-

Centrifugation:

-

If the solution appears cloudy or contains visible particles, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved material.

-

-

Quantification of the Supernatant:

-

Carefully remove an aliquot of the clear supernatant.

-

Prepare a series of dilutions of the supernatant in DMSO.

-

Analyze the dilutions using a validated HPLC or UV-Vis spectrophotometric method to determine the precise concentration of the dissolved compound. The highest concentration at which no precipitate is observed is the kinetic solubility.

-

Caption: Workflow for Determining Kinetic Solubility in DMSO.

Solubility in Water

The aqueous solubility of a compound is a critical parameter for its potential in vivo applications. As previously discussed, the 2-aminopyridine component of the molecule is expected to confer some degree of water solubility. However, the more lipophilic piperidine ring will likely limit its overall solubility in aqueous media compared to a highly polar solvent like DMSO.

Factors Affecting Aqueous Solubility

-

pH: this compound has two basic nitrogen atoms (the amino group and the piperidine nitrogen) that can be protonated at acidic pH. The resulting salt form would be significantly more water-soluble than the free base. Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent.

-

Temperature: For most solid solutes, solubility increases with temperature. However, the magnitude of this effect can vary.

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

pH meter and buffers

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm)

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing purified water (and appropriate buffers if pH-dependent solubility is being investigated). The key is to have undissolved solid remaining.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

-

Filtration:

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with an appropriate solvent (e.g., a mixture of water and an organic solvent compatible with the analytical method).

-

Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method. This concentration represents the equilibrium solubility.

-

Caption: Workflow for Shake-Flask Aqueous Solubility.

Summary of Expected Solubility and Data Presentation

While quantitative data is not available, a qualitative summary of the expected solubility can be presented based on the chemical principles discussed.

| Solvent | Expected Solubility | Rationale |

| DMSO | High | Powerful polar aprotic solvent capable of solvating both polar (aminopyridine) and non-polar (piperidine) moieties. |

| Water | Moderate to Low (pH-dependent) | The polar aminopyridine group promotes solubility, but the lipophilic piperidine ring limits it. Solubility is expected to increase at lower pH due to salt formation. |

Safety and Handling

According to available safety data, this compound should be handled with care. It is advisable to consult the material safety data sheet (MSDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in DMSO and water. Although specific quantitative solubility values are not publicly documented, the structural analysis and detailed experimental protocols presented herein offer a robust approach for researchers to empirically determine this critical parameter. A thorough understanding of the solubility of this compound is essential for its effective utilization in drug discovery and development, enabling informed decisions regarding formulation, screening, and further chemical modification.

References

-

Chemsrc. N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine. [Link]

-

Wikipedia. 2-Aminopyridine. [Link]

-

ResearchGate. Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. [Link]

-

Sciforum. Fluorescent Properties Study of 2-AminoPyridine Derivatives. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

NIH. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. [Link]

-

PubChem. 2-Aminopyridine. [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]

-

PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

A Technical Guide to the Spectral Characterization of 6-(Piperidin-1-yl)pyridin-2-amine

Introduction

6-(Piperidin-1-yl)pyridin-2-amine is a substituted aminopyridine with significant potential as a scaffold in medicinal chemistry and materials science. Its structural features, combining a primary aromatic amine, a tertiary aliphatic amine, and a pyridine core, make it a versatile building block for the synthesis of more complex molecules.[1] A thorough understanding of its spectral properties is paramount for researchers to confirm its identity, assess its purity, and elucidate its role in subsequent chemical transformations.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. The key structural features that will be interrogated by various spectroscopic techniques are the pyridine ring protons and carbons, the piperidine ring protons and carbons, and the primary amine group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range for carbon signals (typically 0-180 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. The chemical shifts are estimated based on data for 2-aminopyridine[3], 6-methyl-2-aminopyridine[4], and piperidine[5].

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| H-3 | ~6.2-6.4 | Doublet (d) | 1H | Shielded by the amino group and coupled to H-4. |

| H-4 | ~7.2-7.4 | Triplet (t) or Doublet of Doublets (dd) | 1H | Coupled to H-3 and H-5. |

| H-5 | ~6.4-6.6 | Doublet (d) | 1H | Shielded by the piperidinyl group and coupled to H-4. |

| NH₂ | ~4.5-5.0 | Broad Singlet (br s) | 2H | Exchangeable protons, signal may be broad. |

| Piperidine H-α (adjacent to N) | ~3.4-3.6 | Triplet (t) or Multiplet (m) | 4H | Deshielded by the adjacent nitrogen atom. |

| Piperidine H-β | ~1.6-1.8 | Multiplet (m) | 4H | Typical aliphatic region for piperidine.[6] |

| Piperidine H-γ | ~1.5-1.7 | Multiplet (m) | 2H | Most shielded piperidine protons.[6] |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is based on data for pyridine[2] and piperidine[7].

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~158-160 | Attached to the primary amino group. |

| C-3 | ~105-108 | Shielded carbon adjacent to the amino-substituted carbon. |

| C-4 | ~137-139 | Aromatic carbon with typical pyridine shift. |

| C-5 | ~108-110 | Shielded carbon adjacent to the piperidinyl-substituted carbon. |

| C-6 | ~155-157 | Attached to the piperidinyl group. |

| Piperidine C-α | ~45-47 | Deshielded by the adjacent nitrogen. |

| Piperidine C-β | ~26-28 | Typical aliphatic region for piperidine. |

| Piperidine C-γ | ~24-26 | Most shielded piperidine carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-N, C=C, and C-H bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The predicted IR spectrum is based on the characteristic absorption frequencies for primary and tertiary amines, as well as aromatic compounds.[8][9]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch (asymmetric & symmetric) | 3400-3250 | Medium-Strong | Primary Amine (NH₂)[8] |

| C-H Stretch (aromatic) | 3100-3000 | Medium-Weak | Pyridine Ring |

| C-H Stretch (aliphatic) | 2950-2850 | Strong | Piperidine Ring |

| N-H Bend | 1650-1580 | Medium-Strong | Primary Amine (NH₂)[8] |

| C=C and C=N Stretch | 1600-1450 | Medium-Strong | Pyridine Ring |

| C-N Stretch (aromatic) | 1335-1250 | Strong | Ar-NH₂ and Ar-N(piperidine)[8] |

| C-N Stretch (aliphatic) | 1250-1020 | Medium | Piperidine C-N |

| N-H Wag | 910-665 | Broad, Strong | Primary Amine (NH₂)[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form a protonated molecular ion [M+H]⁺.[10]

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₁H₁₇N₃, with a molecular weight of 191.27 g/mol .[11]

-

Molecular Ion Peak: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z = 192.28.

-

Predicted Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of neutral fragments from the piperidine and pyridine rings. Common fragmentation pathways could include:

-

Loss of the piperidine ring.

-

Cleavage within the piperidine ring.

-

Loss of the amino group.

-

Caption: Plausible fragmentation pathways in ESI-MS/MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers working with this compound. By comparing experimentally obtained spectra with the predictions laid out in this guide, scientists can confidently verify the structure and purity of their material, enabling further progress in their research and development endeavors.

References

- Supporting Information for publications that include NMR data for various pyridine derivatives.

- "IR Spectroscopy Tutorial: Amines." LibreTexts Chemistry. [Online].

- "Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation." Molecules, vol. 25, no. 23, 2020, p. 5732. [Online].

- "6-(Piperidin-1-ylmethyl)pyridin-3-amine." Benchchem. [Online].

- "4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine." Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 1, 2015, pp. o43-o44. [Online].

- "Piperidine(110-89-4) 13C NMR spectrum." ChemicalBook. [Online].

- "(6-(Piperidin-1-yl)pyridin-2-yl)methanamine." ChemScene. [Online].

- "6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine." PubChem, National Center for Biotechnology Information. [Online]. Available: Example of a complex molecule containing the 6-aminopyridine-2-yl-piperidine moiety.

- "Infrared Spectroscopy." Illinois State University. [Online]. Available: A general resource for interpreting IR spectra.

- "Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt." Molecules, vol. 27, no. 19, 2022, p. 6569. [Online].

- "2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile." Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 3, 2013, pp. o363. [Online].

- "Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition." RSC Advances, vol. 7, no. 73, 2017, pp. 46065-46079. [Online].

- "(2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide." PubChem, National Center for Biotechnology Information. [Online]. Available: Information on a complex molecule containing a 6-aminopyridin-2-ylmethyl)piperidin-4-yl moiety.

- Eliel, E. L., et al. "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine." Journal of the American Chemical Society, vol. 98, no. 11, 1976, pp. 3341-3347. [Online].

- "The infrared spectra of secondary amines and their salts." ResearchGate. [Online]. Available: Provides information on the IR spectra of secondary amines.

- "13C NMR chemical shifts (δ, ppm) of pyridine in various solvents." ResearchGate. [Online]. Available: Table of pyridine ¹³C NMR chemical shifts in different solvents.

- "LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH..." ResearchGate. [Online].

- "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives." Molecules, vol. 25, no. 18, 2020, p. 4236. [Online].

- "Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides." CHIMIA International Journal for Chemistry, vol. 20, no. 11, 1966, pp. 360-362. [Online]. Available: Discusses the IR spectrum of 2-aminopyridine.

- "4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum." ChemicalBook. [Online].

- "2-Pyridinamine, 6-methyl-." NIST WebBook. [Online].

- "Piperidine(110-89-4) 1H NMR spectrum." ChemicalBook. [Online].

- "2-Aminopyridine(504-29-0) 1H NMR spectrum." ChemicalBook. [Online].

- "2-Picoline(109-06-8) 1H NMR spectrum." ChemicalBook. [Online].

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]

- 4. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 5. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 6. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]